molecular formula C8H14ClN3O2 B12222828 Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B12222828
M. Wt: 219.67 g/mol
InChI Key: OPOIZUPICRWIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazines with 1,3-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the isopropyl group at the 1-position may enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(7(9)10-11)8(12)13-3;/h4-5H,1-3H3,(H2,9,10);1H

InChI Key

OPOIZUPICRWIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.